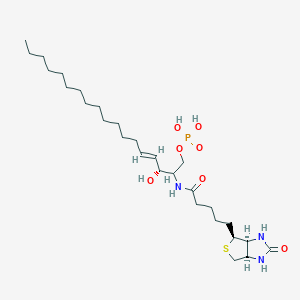

N-生物素基 D-赤藓糖鞘氨醇-1-磷酸

描述

N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P) is a biochemical used for proteomics research . It is a white to light yellow to light beige powder or solid .

Synthesis Analysis

S1P is a bioactive signaling lipid highly enriched in mature erythrocytes . It is synthesized by two enzymes, sphingosine kinase 1 (Sphk1), localized in the cytosol, and sphingosine kinase 2 (SphK2), mainly residing in the nucleus . Mature red blood cells (RBCs) contain Sphk1 but no S1P degrading enzymes, perhaps due to the lack of nuclei and ER .Molecular Structure Analysis

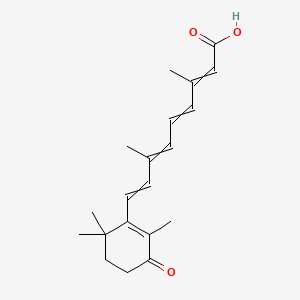

The molecular formula of N-Biotinyl D-erythro-Sphingosine-1-phosphate is C28H52N3O7PS . The structure of S1P transport via human SPNS2 has been studied .Chemical Reactions Analysis

S1P plays important roles as a signaling lipid in a variety of physiological and pathophysiological processes . Variations in RBC S1P content achieved by altering S1P synthesis and transport regulate glucose uptake and metabolic flux .Physical And Chemical Properties Analysis

N-Biotinyl D-erythro-Sphingosine-1-phosphate is a white to light yellow to light beige powder or solid . It is a zwitterionic lysophospholipid and cellular metabolite derived from ceramide .科学研究应用

Cell Proliferation and Survival

S1P regulates diverse cellular processes including cell proliferation and survival . It stimulates DNA synthesis in response to platelet-derived growth factor (PDGF) .

Cell Differentiation and Migration

S1P plays a critical role in cell differentiation and migration . It acts as a ligand for five G-protein coupled receptors (GPCRs) known as S1P receptors 1-5 .

Lymphocyte Trafficking and Vascular Development

S1P plays a critical role in several physiological processes, including lymphocyte trafficking , vascular development , and inflammation .

Intracellular Second Messenger

S1P is a putative second messenger that mobilizes calcium from intracellular stores via an IP3-independent pathway . It activates phospholipase D .

Inhibition of Tumor Cell Motility and Invasiveness

S1P inhibits chemotactic motility and invasiveness of tumor cells .

Stimulation of Fibroblast Growth

S1P stimulates growth of quiescent Swiss 3T3 fibroblasts .

Regulation of Angiogenesis

S1P also promotes angiogenesis .

Therapeutic Strategy for Human Diseases

Targeting the S1P signaling pathways and S1P metabolism appears promising as a therapeutic strategy for a number of human diseases .

作用机制

Target of Action

The primary target of N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P) is the sphingosine-1-phosphate receptor (S1P1) . This receptor is a G-protein-coupled receptor that plays a crucial role in regulating cell survival and apoptosis .

Mode of Action

S1P interacts with its target, the S1P1 receptor, to regulate cell survival and apoptosis. It has been shown that the expression of S1P1 can render cells resistant to apoptosis following growth factor withdrawal . This resistance to apoptosis is associated with an attenuated accumulation of the pro-apoptotic BH3-only protein Bim .

Biochemical Pathways

S1P affects several biochemical pathways. One of the key pathways influenced by S1P is the extracellular signal-regulated kinase (ERK) pathway . S1P1-mediated suppression of Bim accumulation is reversed by blockade of ERK activation . Another pathway influenced by S1P is the phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC) pathway . S1P1-mediated inhibition of caspase-3 cleavage is reversed by inhibition of PI3K and PKC .

Pharmacokinetics

It is known that s1p is a bioactive lipid that is produced in large quantities by several cell types . It is also known that S1P is soluble in methanol or 100% ethanol .

Result of Action

The interaction of S1P with its targets results in several molecular and cellular effects. For instance, S1P1-mediated suppression of Bim and activation of Mcl-1 can lead to resistance to apoptosis . This means that cells expressing S1P1 can survive even in the absence of growth factors .

Action Environment

The action, efficacy, and stability of S1P can be influenced by various environmental factors. For instance, the presence of growth factors can affect the ability of S1P to suppress apoptosis . .

安全和危害

未来方向

S1P has emerged as an important modulator of intracellular targets, including histone deacetylases, tumor necrosis factor receptor-associated factor 2, and protein kinase C δ (PKCδ) . It has been suggested that targeting SPNS2 has shown promise in reducing disease severity of autoimmune diseases . The mechanism responds to pharmacological S1P analogues such as fingolimod and may be functional in other insulin-independent tissues making it a promising therapeutic target .

属性

IUPAC Name |

[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSZTHGPGQBCL-KNRYMFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N3O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747154 | |

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinyl D-erythro-Sphingosine-1-phosphate | |

CAS RN |

1093733-24-4 | |

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)